1-Bromo-4-(but-3-yn-1-yl)benzene
Overview
Description
1-Bromo-4-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br. It consists of a benzene ring substituted with a bromine atom and a but-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-3-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(but-3-yn-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The alkyne group can participate in palladium-catalyzed coupling reactions such as the Sonogashira coupling, forming carbon-carbon bonds with other alkyne or aryl halides.
Oxidation and Reduction: The alkyne group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts, copper(I) iodide, and amine bases in organic solvents.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether solvents.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl or diarylalkyne compounds.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alkanes or alkenes.
Scientific Research Applications
1-Bromo-4-(but-3-yn-1-yl)benzene has several applications in scientific research:
Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(but-3-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring before being replaced by a nucleophile . In coupling reactions, the alkyne group participates in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
1-Bromo-4-(prop-2-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.
1-Bromo-4-(3-bromoprop-1-ynyl)benzene: Contains an additional bromine atom on the alkyne chain.
4-Bromo-1-butyne: A simpler alkyne compound without the benzene ring.
Uniqueness: 1-Bromo-4-(but-3-yn-1-yl)benzene is unique due to its combination of a bromine-substituted benzene ring and an alkyne group, providing versatility in various chemical transformations and applications. Its structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-but-3-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRQKFWGAAQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631260 | |
Record name | 1-Bromo-4-(but-3-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765906-85-2 | |
Record name | 1-Bromo-4-(but-3-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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